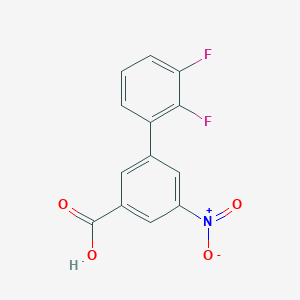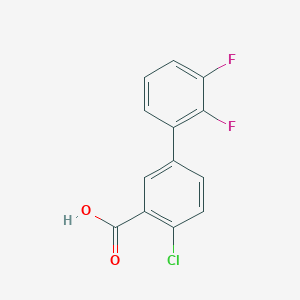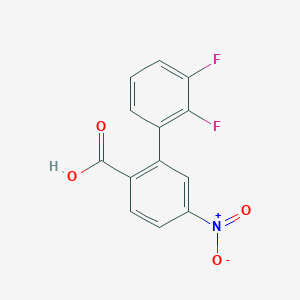
3-(2,3-Difluorophenyl)-5-nitrobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Difluorophenyl)-5-nitrobenzoic acid, more commonly referred to as 5-FNB, is a fluorinated organic compound with a wide range of scientific and industrial applications. It is a colorless, crystalline solid with a melting point of 131-132°C and a boiling point of 289-290°C. 5-FNB is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic chemistry and as a catalyst in various reactions.
作用機序
The mechanism of action of 5-FNB is not completely understood. However, it is believed to act as a catalyst in various reactions due to its ability to stabilize reactive intermediates. It is also believed to act as an electron-withdrawing group, which can influence the reactivity of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FNB are not well-understood. However, it is believed to have some effect on the activity of enzymes and other proteins, as well as on the activity of certain hormones. Additionally, it has been suggested that 5-FNB may have an effect on the activity of certain neurotransmitters.
実験室実験の利点と制限
One of the main advantages of using 5-FNB in lab experiments is its low toxicity. It is generally considered to be a relatively safe compound and has been used in a variety of laboratory experiments without any significant adverse effects. Additionally, it is relatively inexpensive and easy to obtain, making it a popular choice for researchers.
However, there are some limitations to using 5-FNB in lab experiments. For example, it can be difficult to obtain pure 5-FNB, as it is often contaminated with other compounds. Additionally, it can be difficult to control the reaction conditions when using 5-FNB, as it is sensitive to temperature and light.
将来の方向性
There are a variety of potential future directions for the use of 5-FNB. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to develop new and improved synthetic methods for the synthesis of 5-FNB and other fluorinated compounds. Additionally, further research could be conducted to explore the potential uses of 5-FNB in a variety of applications, such as drug delivery, agriculture, and materials science. Finally, further research could be conducted to explore the potential applications of 5-FNB in the fields of nanotechnology and biotechnology.
合成法
5-FNB can be synthesized through a variety of methods. One of the most common methods is the nitration of 2,3-difluorobenzaldehyde. This reaction involves the reaction of 2,3-difluorobenzaldehyde with nitric acid in the presence of sulfuric acid as a catalyst. The resulting product is a mixture of 5-nitro-2,3-difluorobenzoic acid and 2-nitro-3,5-difluorobenzoic acid. The two products can then be separated by chromatography.
科学的研究の応用
5-FNB has a variety of applications in scientific research. It is used as an intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic chemistry and as a catalyst in various reactions. Additionally, 5-FNB has been used in the synthesis of various types of polymers, such as poly(methyl methacrylate) and poly(vinyl acetate).
特性
IUPAC Name |
3-(2,3-difluorophenyl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO4/c14-11-3-1-2-10(12(11)15)7-4-8(13(17)18)6-9(5-7)16(19)20/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBGBFMLQIACQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689675 |
Source


|
| Record name | 2',3'-Difluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261890-95-2 |
Source


|
| Record name | 2',3'-Difluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














